molecular formula C11H9ClN2O4 B5379425 (Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid

(Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid

Cat. No.: B5379425
M. Wt: 268.65 g/mol
InChI Key: MQFMLVFCEMHZKL-ARJAWSKDSA-N
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Description

(Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could start with the chlorination of aniline to produce 3-chloroaniline. This intermediate can then undergo a series of reactions including amide formation, coupling reactions, and enone formation to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other enone-containing molecules or derivatives of 3-chloroaniline. Examples could be:

  • (Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid analogs with different substituents on the aromatic ring.
  • Other enone compounds with varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-5H,(H2,13,18)(H,14,15)(H,16,17)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMLVFCEMHZKL-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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